molecular formula C16H26BrNO2 B1653813 1-(10-Carboxydecyl)pyridin-1-ium bromide CAS No. 19605-00-6

1-(10-Carboxydecyl)pyridin-1-ium bromide

Cat. No.: B1653813
CAS No.: 19605-00-6
M. Wt: 344.29 g/mol
InChI Key: RFMNWJMCVCWGDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(10-Carboxydecyl)pyridin-1-ium bromide is a quaternary ammonium compound characterized by a pyridinium head group linked to a 10-carbon alkyl chain terminated with a carboxylic acid moiety. This structure confers amphiphilic properties, enabling interactions with both hydrophilic and hydrophobic environments.

Properties

CAS No.

19605-00-6

Molecular Formula

C16H26BrNO2

Molecular Weight

344.29 g/mol

IUPAC Name

11-pyridin-1-ium-1-ylundecanoic acid;bromide

InChI

InChI=1S/C16H25NO2.BrH/c18-16(19)12-8-5-3-1-2-4-6-9-13-17-14-10-7-11-15-17;/h7,10-11,14-15H,1-6,8-9,12-13H2;1H

InChI Key

RFMNWJMCVCWGDD-UHFFFAOYSA-N

SMILES

C1=CC=[N+](C=C1)CCCCCCCCCCC(=O)O.[Br-]

Canonical SMILES

C1=CC=[N+](C=C1)CCCCCCCCCCC(=O)O.[Br-]

solubility

47.9 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between 1-(10-carboxydecyl)pyridin-1-ium bromide and related compounds:

Compound Name Structure Highlights Key Properties/Applications Evidence Source
1-(10-Carboxydecyl)pyridin-1-ium bromide 10-carbon chain + terminal -COOH Amphiphilic, potential for drug delivery Inferred from
FC-PB () Fluorinated carboxydecyl chain Fluorescence quenching in nanoparticles
1-Hexadecyl-4-methylpyridin-1-ium bromide 16-carbon chain + 4-methyl group Surfactant, antimicrobial activity
(E)-1-(3-chloropropyl)-4-(phenothiazinyl)vinylpyridin-1-ium bromide () Chloropropyl + phenothiazine conjugate Cellular staining, fluorescence imaging
1-(Carboxymethyl)pyridin-1-ium bromide () Short carboxymethyl group Electrochemical applications (batteries)

Key Comparative Insights

Chain Length and Functional Groups: The 10-carboxydecyl chain in the target compound provides a balance between hydrophobicity and water solubility due to the terminal -COOH group. This contrasts with longer alkyl chains (e.g., 16-carbon in ), which are more hydrophobic and used as surfactants. Fluorinated analogs like FC-PB () exhibit enhanced stability in harsh environments, making them suitable for nanoparticle coatings .

Biological Activity: Phenothiazine-derived pyridinium bromides () show strong fluorescence for cellular imaging, with minimal cytotoxicity at low concentrations . The target compound’s carboxylic acid group may improve biocompatibility compared to chloropropyl or fluorinated chains. Quaternary ammonium derivatives with pyrrolidinyl groups () demonstrate antibacterial activity, suggesting that substituents on the pyridinium ring critically influence bioactivity .

Thermal and Chemical Stability :

  • Compounds like 1-hexadecyl-4-methylpyridin-1-ium bromide () have high melting points (e.g., ~250°C in ) due to strong ionic interactions, whereas the carboxylic acid group in the target compound may reduce thermal stability but enhance solubility .

Electrochemical Applications :

  • 1-(Carboxymethyl)pyridin-1-ium bromide () improves zinc-bromine flow battery performance by reducing polybromide precipitation . The target compound’s longer chain could similarly modulate electrolyte interactions but may require optimization for conductivity.

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